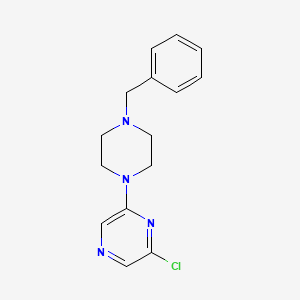

2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine is primarily researched for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antipsychotic Activity : Studies suggest that compounds with similar structures exhibit antipsychotic properties by modulating dopamine and serotonin receptors. This compound could potentially serve as a lead for developing new antipsychotic medications.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly those related to mood and cognition.

- Cognitive Enhancement : Preliminary studies have shown that derivatives of piperazine can enhance cognitive functions, suggesting that this compound might have similar effects, potentially aiding in the treatment of cognitive disorders.

Antimicrobial Properties

The compound's structural features suggest potential antibacterial and antifungal activities.

- Screening Against Pathogens : Similar compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.

Case Study 1: Antipsychotic Potential

A study conducted on related piperazine derivatives demonstrated significant binding affinity to dopamine D2 receptors, which is crucial for antipsychotic activity. The findings suggest that this compound could be further investigated for its efficacy in managing schizophrenia and other psychotic disorders.

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents has highlighted the potential of piperazine derivatives in protecting neuronal cells from oxidative stress. A specific study showed that compounds similar to this compound could reduce neuronal apoptosis in models of neurodegenerative diseases.

| Compound Name | Antipsychotic Activity | Neuroprotective Effects | Antibacterial Activity |

|---|---|---|---|

| This compound | Potential (not quantified) | Potential (not quantified) | Potential (not quantified) |

| Piperazine Derivative A | High | Moderate | Significant |

| Piperazine Derivative B | Moderate | High | Low |

Wirkmechanismus

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It acts as a ligand, binding to these receptors and modulating their activity, which can lead to changes in neurotransmitter release and neuronal signaling pathways. This modulation is responsible for its psychoactive effects and potential therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine is similar to other piperazine derivatives like methamphetamine and amphetamine in terms of its chemical structure and stimulant effects on the central nervous system. it is unique due to the presence of the 6-chloro-2-pyrazinyl group, which imparts distinct chemical and pharmacological properties.

Similar compounds include:

Methamphetamine: A potent central nervous system stimulant with a different substitution pattern on the piperazine ring.

Amphetamine: Another stimulant with a simpler structure lacking the pyrazinyl group.

BZP (Benzylpiperazine): A piperazine derivative with psychoactive properties but without the chloro and pyrazinyl substitutions.

Biologische Aktivität

2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article compiles research findings, case studies, and data tables to elucidate its biological activity, particularly in the context of cancer therapy and neuropharmacology.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a benzylpiperazine moiety and a chlorine atom. Its molecular formula is C13H15ClN4, and it has a molecular weight of approximately 250.74 g/mol. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors associated with neurotransmission and cancer cell proliferation. The compound has shown potential in inhibiting specific signaling pathways that are crucial for tumor growth and survival.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported IC50 values ranging from 0.029 to 0.147 µM against four types of cancer cells, indicating potent activity (PubMed) . The mechanism includes:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : It triggers apoptotic pathways, leading to cell death in malignant cells.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It interacts with serotonin receptors and may modulate dopaminergic pathways, which could be beneficial in treating disorders such as anxiety and depression.

Data Table: Biological Activity Summary

| Biological Activity | Effect | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| Anticancer | Inhibits cell proliferation | 0.029 - 0.147 | HepG2, MCF-7, A549, HCT116 |

| Induces Apoptosis | Triggers programmed cell death | Not specified | Various cancer cell lines |

| Neuropharmacological | Modulates neurotransmitter systems | Not specified | Animal models |

Case Studies

- In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls.

- Xenograft Models : In vivo studies using HepG2 xenograft models demonstrated that the compound effectively reduced tumor size without significant body weight loss, suggesting a favorable therapeutic index.

Eigenschaften

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-6-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4/c16-14-10-17-11-15(18-14)20-8-6-19(7-9-20)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMIAYWCEBFCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CN=CC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.